molecular formula C8H10N2O2 B11917844 5-(cyclopropylmethoxy)pyridazin-3(2H)-one CAS No. 1346697-85-5

5-(cyclopropylmethoxy)pyridazin-3(2H)-one

Cat. No.: B11917844
CAS No.: 1346697-85-5
M. Wt: 166.18 g/mol
InChI Key: INCMOTIHXYHNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(cyclopropylmethoxy)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound features a pyridazinone core with a cyclopropylmethoxy substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopropylmethoxy)pyridazin-3(2H)-one can be achieved through various methods. One common approach involves the reaction of 3(2H)-pyridazinone with cyclopropylmethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylmethanol attacks the pyridazinone ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-(cyclopropylmethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazinone ring can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyridazinone derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating cardiovascular diseases, cancer, and inflammatory conditions.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(cyclopropylmethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-dihydro-3(2H)-pyridazinones: These compounds share the pyridazinone core but differ in their substituents, leading to variations in their biological activities.

    6-aryl-pyridazin-3-amines: These derivatives have an aryl group at the 6-position and exhibit distinct chemical and biological properties.

    Tetrahydropyridopyridazine: This compound features a fused ring system and is known for its pharmacological activities.

Uniqueness

5-(cyclopropylmethoxy)pyridazin-3(2H)-one is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The cyclopropylmethoxy group may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1346697-85-5

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C8H10N2O2/c11-8-3-7(4-9-10-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11)

InChI Key

INCMOTIHXYHNGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=O)NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.